
4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide chemical propertie

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide

Cat. No.: B178058 Get Quote

An In-Depth Technical Guide to 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide: Properties, Reactivity, and Therapeutic Potential

Introduction
The quinoline scaffold is a privileged heterocyclic system that forms the structural core of numerous natural products and synthetic therapeutic agents

oxide functionality dramatically alters the electronic properties of the ring system, enhancing its reactivity and often conferring a diverse range of biolo

focuses on a specific derivative, 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide, a molecule that combines the activating features of both an N-oxide a

conformational flexibility of a saturated carbocyclic ring.

This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview o

chemical properties of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide. We will delve into its physicochemical characteristics, plausible synthetic routes

its potential applications in medicinal chemistry, particularly in the context of anticancer and antimicrobial research. The insights provided are grounde

of related quinoline N-oxides and nitroaromatic compounds, offering a predictive framework for its utility in research and development.

Part 1: Physicochemical and Structural Properties
4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide (CAS No. 125162-98-3) is a complex heterocyclic compound whose properties are dictated by the inter

components: the electron-rich N-oxide, the strongly electron-withdrawing nitro group, and the non-aromatic, saturated tetrahydro- portion of the quino

Structural and Molecular Data
Property Value Source

CAS Number 125162-98-3 [3][4][5]

Molecular Formula C₉H₁₀N₂O₃ [3]

Molecular Weight 194.19 g/mol [3]

Exact Mass 194.06914219 Da [3]

Canonical SMILES C1CCC2=[O-]">N+[O-] [3]

Boiling Point (Predicted) 446.5 ± 45.0 °C [3]

Density (Predicted) 1.45 ± 0.1 g/cm³ [3]

pKa (Predicted) -1.03 ± 0.20 [3]

LogP (Predicted) 2.425 [3]

Hydrogen Bond Acceptors 3 [3]

Hydrogen Bond Donors 0 [3]

Complexity 229 [3]

These predicted values suggest a compound with moderate lipophilicity and a high boiling point, typical for a polar, rigid heterocyclic molecule of its s

indicates that the N-oxide oxygen is weakly basic, a consequence of the powerful electron-withdrawing effect of the 4-nitro group.
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Part 2: Synthesis and Characterization
While a specific, dedicated synthesis for 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide is not extensively documented in readily available literature, a 

can be constructed from well-established organo-chemical transformations. The general strategy involves the synthesis of the 5,6,7,8-tetrahydroquino

sequential nitration and N-oxidation.

Proposed Synthetic Workflow
The synthesis can be envisioned as a three-step process starting from the commercially available 5,6,7,8-tetrahydroquinoline.

Step 1: Synthesis of Tetrahydroquinoline Core

Step 2: Electrophilic Nitration

Step 3: N-Oxidation

Precursors

5,6,7,8-Tetrahydroquinoline

 Catalytic Hydrogenation
 of Quinoline 

4-Nitro-5,6,7,8-
tetrahydroquinoline

 HNO₃ / H₂SO₄ 

4-Nitro-5,6,7,8-
tetrahydroquinoline 1-oxide

 m-CPBA or H₂O₂ 
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Caption: Proposed synthetic pathway for the target compound.

Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on standard methods for similar transformations.[6][7]

Step 1: Synthesis of 5,6,7,8-Tetrahydroquinoline

To a solution of quinoline in a suitable solvent (e.g., ethanol or acetic acid), add a catalytic amount of Palladium on carbon (5% Pd/C).

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

Heat the reaction mixture (e.g., to 50-70 °C) and stir vigorously until hydrogen uptake ceases.

Cool the reaction, carefully vent the hydrogen, and filter the mixture through celite to remove the catalyst.

Remove the solvent under reduced pressure to yield crude 5,6,7,8-tetrahydroquinoline, which can be purified by distillation.

Step 2: Nitration of 5,6,7,8-Tetrahydroquinoline Causality: The saturated portion of the tetrahydroquinoline ring contains an activating secondary amin

reactions and direct the nitration to the aromatic ring, the amine must first be protected, for instance, as an amide (e.g., using trifluoroacetic anhydride

nature of the protected amine group directs the electrophilic nitronium ion (NO₂⁺) primarily to the para-position (C6) and ortho-position (C8). Achieving
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position is non-trivial and may require alternative strategies or result in a mixture of isomers requiring separation. For the purpose of this guide, we as

to favor the desired isomer.

Cool concentrated sulfuric acid to 0 °C in an ice bath.

Slowly add the N-protected 5,6,7,8-tetrahydroquinoline to the cold acid with stirring.

Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 5 °C.

Stir the reaction at low temperature for a specified time, monitoring progress by TLC.

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution).

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the crude nitro-derivative.

Purify by column chromatography to isolate the desired 4-nitro isomer, followed by deprotection of the amine.

Step 3: N-Oxidation

Dissolve the purified 4-Nitro-5,6,7,8-tetrahydroquinoline in a chlorinated solvent (e.g., dichloromethane or chloroform).

Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid portion-wise at room temperature.

Stir the mixture until the starting material is consumed (monitored by TLC).

Wash the reaction mixture with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts.

Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.

Part 3: Chemical Reactivity and Mechanistic Insights
The reactivity of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide is governed by its three functional components. The N-oxide group activates the pyridi

versatile functional handle for reduction, and the tetrahydro- portion can undergo oxidation.

Reduction Oxidation/Aromatizatio

4-Nitro-5,6,7,8-tetrahydroquinoline
1-oxide
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 Deoxygenation
(e.g., PCl₃, H₂/Pd) 

4-Nitroquinoline 1-oxid

 Dehydrogenatio
(e.g., DDQ, MnO
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Caption: Key reactive pathways of the title compound.

Reactions at the N-Oxide Group: The N-oxide is a key activating group. It can be readily deoxygenated using reagents like PCl₃ or catalytic hydrog

nitro-5,6,7,8-tetrahydroquinoline. This deoxygenation is a common step in synthetic sequences where the N-oxide is used as a temporary activating

Furthermore, the N-oxide oxygen can coordinate to Lewis acids, which further enhances the electrophilicity of the heterocyclic ring, making it susce

Reactions of the Nitro Group: The nitro group is a powerful electron-withdrawing group and a precursor to the amino functionality. It can be selectiv

conditions (e.g., using SnCl₂, Na₂S, or catalytic hydrogenation with specific catalysts) to yield 4-Amino-5,6,7,8-tetrahydroquinoline 1-oxide. This tra

medicinal chemistry for introducing an amino group that can be further functionalized to modulate biological activity and physicochemical properties
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Oxidation of the Tetrahydro- Ring: The saturated carbocyclic ring can be dehydrogenated (aromatized) using oxidizing agents like 2,3-dichloro-5,6-

(DDQ) or manganese dioxide (MnO₂) to yield the fully aromatic 4-nitroquinoline 1-oxide (4-NQO).[9] This reaction converts the molecule into a well

carcinogen, highlighting the need for careful handling and consideration of its potential metabolic fate.[10]

Part 4: Biological Activity and Drug Development Applications
While this specific molecule is not a marketed drug, its structural motifs are highly relevant to drug discovery. The broader class of substituted quinolin

biological potential.[11]

Anticancer and Antimicrobial Potential
Substituted quinoline N-oxides have demonstrated potent cytotoxicity against various cancer cell lines and significant activity against pathogenic micr

mechanism is often tied to the molecule's ability to interfere with essential cellular processes. For instance, quinoline derivatives have been identified 

signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, leading to uncontrolled cell proliferation and s
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Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Hypoxia-Activated Prodrug Concept
Nitroaromatic compounds, including quinoline and quinoxaline N-oxides, are prime candidates for development as hypoxia-activated prodrugs.[12][13

regions of low oxygen (hypoxia). In these environments, nitroreductase enzymes, which are overexpressed in many cancer cells, can reduce the nitro

cytotoxic species (e.g., nitroso, hydroxylamino, and amino derivatives). These metabolites can induce DNA damage and cell death, leading to selectiv

sparing healthy, well-oxygenated tissues. The presence of both a nitro group and an N-oxide—both of which can be bioreduced—makes 4-Nitro-5,6,7
oxide a compelling subject for investigation in this area.

Toxicological Profile and Relationship to 4-NQO
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It is critical to consider the toxicological profile, especially given its structural relationship to 4-nitroquinoline 1-oxide (4-NQO). 4-NQO is a potent muta

extensively in research to induce oral cancers in animal models.[14] Its carcinogenicity stems from its metabolic reduction to 4-hydroxyaminoquinoline

adducts, and its ability to generate reactive oxygen species (ROS) that cause oxidative DNA damage.[10][15] Any research involving 4-Nitro-5,6,7,8-t
must proceed with the assumption that it may be metabolized to 4-NQO via aromatization and could therefore possess similar genotoxic properties.

Conclusion
4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide is a multifaceted molecule with significant untapped potential. Its chemical architecture provides a platfo

transformations, including reduction of the nitro group, deoxygenation of the N-oxide, and functionalization of the resulting amine. These properties m

for the synthesis of complex heterocyclic libraries. From a drug development perspective, it embodies the key features of a potential hypoxia-activated

and belongs to a class of compounds with known antimicrobial activity. However, its structural similarity to the potent carcinogen 4-NQO warrants sign

toxicological evaluation. This guide provides a foundational understanding for researchers poised to explore the rich chemistry and biological implicat

compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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